molecular formula C19H18N2O4 B2875799 3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid CAS No. 899214-58-5

3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid

Cat. No.: B2875799
CAS No.: 899214-58-5
M. Wt: 338.363
InChI Key: SFPLRFUOQDLKJQ-UHFFFAOYSA-N
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Description

3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
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Scientific Research Applications

Metabolomics and Detoxification Studies

Research involving benzoic acid, a core structural component of the query compound, has been instrumental in metabolomics and the study of detoxification processes. One study outlined the metabolite profile of benzoic acid detoxification through glycine conjugation. The research demonstrated the ability of metabolomics to capture the detoxification process's complexity, revealing significant inter-individual variation and supporting glycine homeostasis maintenance during detoxification (Irwin et al., 2016).

Pharmacokinetics and Drug Metabolism

Investigations into the pharmacokinetics of compounds similar in structure to the query chemical have provided insights into drug metabolism and systemic exposure. For example, a study on hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate explored its metabolism and urinary excretion kinetics, identifying major metabolites and providing data essential for understanding exposure and potential therapeutic applications (Stoeckelhuber et al., 2020).

Antioxidant and Anti-inflammatory Applications

The structural framework of benzoic acid derivatives is often associated with antioxidant and anti-inflammatory properties. For instance, vanillic acid, an oxidized form of vanillin and related to benzoic acid derivatives, showed significant anti-inflammatory effects in a study on ulcerative colitis, reducing the severity of clinical signs and suppressing inflammatory markers (Kim et al., 2010).

Properties

IUPAC Name

3-(4,9-dimethyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-6-7-16-14(8-11)15-10-19(2,25-16)21(18(24)20-15)13-5-3-4-12(9-13)17(22)23/h3-9,15H,10H2,1-2H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPLRFUOQDLKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CC2NC(=O)N3C4=CC=CC(=C4)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.